1-(2-Phenoxyphenyl)-3-phenylurea
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(2-phenoxyphenyl)-3-phenylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O2/c22-19(20-15-9-3-1-4-10-15)21-17-13-7-8-14-18(17)23-16-11-5-2-6-12-16/h1-14H,(H2,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXHSHYBTKORIMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801300784 | |
| Record name | N-(2-Phenoxyphenyl)-N′-phenylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801300784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
167634-44-8 | |
| Record name | N-(2-Phenoxyphenyl)-N′-phenylurea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=167634-44-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2-Phenoxyphenyl)-N′-phenylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801300784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Mechanistic Aspects of 1 2 Phenoxyphenyl 3 Phenylurea Production
Conventional and Optimized Synthesis Routes to 1-(2-Phenoxyphenyl)-3-phenylurea
The most conventional and widely employed method for the synthesis of unsymmetrical diaryl ureas, such as this compound, involves the reaction of an appropriately substituted aniline (B41778) with an isocyanate. nih.gov
Stepwise Reaction Sequences and Intermediate Characterization
The synthesis of this compound is typically achieved through a two-step process. The first key intermediate is 2-phenoxyaniline (B124666). This can be synthesized through various known methods, such as the Ullmann condensation of 2-aminophenol (B121084) and a halobenzene or the Buchwald-Hartwig amination of a phenol (B47542) with an aniline derivative. The second key reactant is phenyl isocyanate, which is commercially available.
The primary synthetic step involves the nucleophilic addition of the amino group of 2-phenoxyaniline to the electrophilic carbonyl carbon of phenyl isocyanate. This reaction is generally carried out in an inert solvent.
Reaction Scheme:
Intermediate Characterization:
The primary intermediate to consider in this synthesis is the starting material, 2-phenoxyaniline. Its identity and purity are crucial for the success of the subsequent reaction. Standard analytical techniques would be employed for its characterization:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would confirm the presence of both phenyl rings and the amine group, with characteristic chemical shifts for the aromatic protons and carbons.
Infrared (IR) Spectroscopy: The IR spectrum of 2-phenoxyaniline would show characteristic N-H stretching vibrations for the primary amine, typically in the range of 3300-3500 cm⁻¹.
Mass Spectrometry (MS): This would confirm the molecular weight of the intermediate.
The final product, this compound, would be characterized by similar techniques. The formation of the urea (B33335) linkage would be confirmed by the appearance of a strong C=O stretching band in the IR spectrum (around 1630-1680 cm⁻¹) and the presence of two distinct N-H signals in the ¹H NMR spectrum. iglobaljournal.com
Reaction Condition Optimization for Enhanced Yield and Purity of this compound
To enhance the yield and purity of this compound, several reaction parameters can be optimized. The reaction is typically straightforward; however, side reactions can occur, such as the formation of symmetrical ureas if the isocyanate reacts with any moisture present.
| Parameter | Condition | Rationale |
| Solvent | Anhydrous aprotic solvents such as tetrahydrofuran (B95107) (THF), dichloromethane (B109758) (DCM), or dimethylformamide (DMF) are preferred. nih.gov | These solvents effectively dissolve the reactants and do not interfere with the reaction. The absence of water is crucial to prevent the hydrolysis of phenyl isocyanate to aniline, which could then react with another molecule of phenyl isocyanate to form the symmetrical byproduct, 1,3-diphenylurea. |
| Temperature | The reaction is often carried out at room temperature. nih.gov | The reaction between an amine and an isocyanate is generally exothermic and proceeds readily at ambient temperatures. In some cases, gentle heating might be applied to ensure complete reaction, but this can also increase the rate of side reactions. |
| Stoichiometry | A slight excess of one of the reactants, typically the less expensive or more readily available one, may be used to drive the reaction to completion. | Careful control of the stoichiometry is important to minimize the presence of unreacted starting materials in the final product, which can complicate purification. |
| Purification | The product can be purified by recrystallization or column chromatography. nih.gov | Recrystallization from a suitable solvent system is often sufficient to obtain a high-purity product. If impurities are difficult to remove, silica (B1680970) gel column chromatography can be employed. |
Novel and Sustainable Synthetic Strategies for this compound
In line with the growing emphasis on green chemistry, alternative synthetic routes to diaryl ureas that avoid hazardous reagents like phosgene (B1210022) (often used in the production of isocyanates) are being explored.
Exploration of Green Chemistry Principles in this compound Synthesis
Green chemistry principles can be applied to the synthesis of this compound in several ways:
Use of Safer Reagents: One approach is to avoid the use of pre-formed isocyanates. Carbon dioxide, a non-toxic and abundant C1 source, can be used in the synthesis of ureas from amines. acs.org This would involve the reaction of 2-phenoxyaniline and aniline with CO₂ under catalytic conditions.
Alternative Carbonyl Sources: Triphosgene, a safer solid substitute for phosgene, can be used to generate the isocyanate in situ from 2-phenoxyaniline, which then reacts with aniline. proquest.commdpi.com
Solvent Selection: The use of greener solvents, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) or cyclopentyl methyl ether (CPME), which have better environmental profiles than traditional chlorinated solvents, can be explored.
Catalytic Approaches and Their Impact on this compound Formation
Catalytic methods offer a promising avenue for the efficient and sustainable synthesis of diaryl ureas.
Palladium-Catalyzed Carbonylative Coupling: Palladium catalysts can be used to facilitate the carbonylation of aryl halides or nitroarenes in the presence of an amine and carbon monoxide to form ureas. acs.org For instance, a palladium-catalyzed reaction of 2-phenoxyaniline with an aryl halide and CO could potentially yield the target compound.
Ruthenium-Catalyzed Synthesis: Ruthenium complexes have been shown to catalyze the synthesis of N,N'-diarylureas from N-aryl substituted formamides and aminoarenes. rsc.org This would represent a phosgene-free route to this compound.
Copper-Catalyzed Cross-Coupling: Copper-catalyzed C-N cross-coupling reactions are also being investigated for the synthesis of ureas. nih.gov
| Catalytic System | Reactants | Advantages |
| Palladium/Ligand | Aryl halide, amine, CO | High efficiency and functional group tolerance. nih.govnih.gov |
| Ruthenium Complex | N-aryl formamide, amine | Avoids the use of isocyanates and phosgene. rsc.org |
| Copper/Ligand | Aryl halide, urea | Utilizes readily available starting materials. nih.gov |
Elucidation of Reaction Mechanisms in this compound Synthesis
The formation of this compound from 2-phenoxyaniline and phenyl isocyanate proceeds through a well-established nucleophilic addition mechanism.
The lone pair of electrons on the nitrogen atom of the amino group of 2-phenoxyaniline acts as a nucleophile and attacks the electrophilic carbonyl carbon of the isocyanate group in phenyl isocyanate. This initial attack leads to the formation of a zwitterionic tetrahedral intermediate. This intermediate is unstable and rapidly undergoes a proton transfer, either intramolecularly or facilitated by a solvent molecule, to yield the final stable urea product.
Mechanistic Steps:
Nucleophilic Attack: The nitrogen atom of 2-phenoxyaniline attacks the carbonyl carbon of phenyl isocyanate.
Formation of a Tetrahedral Intermediate: A zwitterionic intermediate is formed.
Proton Transfer: A proton is transferred from the nitrogen of the original amine to the nitrogen of the original isocyanate, resulting in the neutral urea product.
The reaction is generally considered to be concerted or to proceed through a very short-lived intermediate. The high reactivity of the isocyanate group drives the reaction to completion under mild conditions.
Spectroscopic and Computational Investigations of Reaction Intermediates and Transition States
Detailed spectroscopic and computational data for the reaction intermediates and transition states in the synthesis of this compound are not specifically available in the reviewed literature. However, insights can be drawn from general studies on the formation of diaryl ureas.
The reaction is believed to proceed through a concerted mechanism or via a transient zwitterionic intermediate. In the initial step, the lone pair of electrons on the nitrogen atom of 2-phenoxyaniline attacks the electrophilic carbon atom of the isocyanate group in phenyl isocyanate. This leads to the formation of a transition state where a new nitrogen-carbon bond is partially formed, and the electrons of the N=C bond of the isocyanate begin to shift towards the nitrogen atom.
Computational studies on analogous diaryl urea syntheses suggest a highly organized transition state. The energy barrier for this transition state is influenced by the electronic nature of the substituents on both the aniline and the phenyl isocyanate. For this compound, the phenoxy group on the aniline ring, being electron-donating, is expected to increase the nucleophilicity of the amino group, thereby facilitating the reaction.
Spectroscopic identification of the transient intermediates in such rapid reactions is challenging. Techniques like stopped-flow spectroscopy or the use of ultra-fast laser spectroscopy would be required to observe these short-lived species directly. In the absence of such specific studies for this compound, the characterization of intermediates relies on theoretical calculations and analogy to similar, more extensively studied reactions.
Table 1: Postulated Intermediates and Transition States in the Synthesis of this compound
| Species | Description | Postulated Spectroscopic/Computational Signatures |
| Reactants | 2-Phenoxyaniline and Phenyl Isocyanate | Characterized by standard spectroscopic methods (NMR, IR, MS). |
| Encounter Complex | Pre-reaction association of reactants in solution. | Difficult to observe directly; may be inferred from kinetic studies. |
| Transition State | A high-energy, transient species where the N-C bond is partially formed. | Characterized computationally by a single imaginary frequency corresponding to the reaction coordinate. Spectroscopic observation is generally not feasible. |
| Product | This compound | Stable and characterizable by standard spectroscopic methods. |
Kinetic Studies of this compound Forming Reactions
Specific kinetic data for the formation of this compound is not readily found in the scientific literature. However, the kinetics of urea formation from amines and isocyanates are well-established to be highly dependent on several factors, including the solvent, temperature, and the presence of catalysts.
The reaction generally follows second-order kinetics, being first order with respect to both the amine and the isocyanate. The rate law can be expressed as:
Rate = k[2-phenoxyaniline][phenyl isocyanate]
The rate constant, k, is influenced by the solvent polarity. Non-polar aprotic solvents are often used for this type of reaction. The reaction can be monitored using techniques such as in-situ infrared (IR) spectroscopy by observing the disappearance of the characteristic isocyanate peak (around 2270 cm⁻¹) or by chromatographic methods (HPLC, GC) to measure the concentration of the product over time.
The reaction is generally fast at room temperature and does not typically require a catalyst. However, the rate can be influenced by the steric hindrance around the reacting centers. In the case of 2-phenoxyaniline, the bulky phenoxy group at the ortho position might exert a slight steric hindrance, potentially slowing the reaction compared to an unsubstituted aniline.
Table 2: Factors Influencing the Reaction Kinetics of this compound Formation
| Factor | Influence on Reaction Rate | Rationale |
| Solvent Polarity | Generally faster in more polar aprotic solvents. | Stabilization of the polar transition state. |
| Temperature | Increases with temperature. | Provides the necessary activation energy for the reaction. |
| Concentration | Increases with higher reactant concentrations. | Higher probability of reactant collision. |
| Steric Hindrance | The ortho-phenoxy group may slightly decrease the rate. | Hinders the approach of the isocyanate to the amino group. |
| Catalyst | Generally not required, but can be accelerated by acids or bases. | Can activate the isocyanate or deprotonate the amine. |
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 1 2 Phenoxyphenyl 3 Phenylurea Analogues
Systematic Modifications of the Phenoxyphenyl Moiety in 1-(2-Phenoxyphenyl)-3-phenylurea Derivatives
The phenoxyphenyl portion of the molecule represents a critical recognition element, and its modification has been a central focus of SAR studies. Alterations to this group have demonstrated a profound impact on the compound's interaction with its biological targets.
The introduction of various substituents onto the phenoxyphenyl ring has been shown to modulate activity significantly. The position and electronic nature of these substituents are key factors. For instance, in related diaryl urea (B33335) series investigated as kinase inhibitors, the placement of electron-withdrawing or electron-donating groups can alter the electronic distribution of the entire molecule, thereby affecting its binding affinity. While specific data for the 2-phenoxyphenyl scaffold is limited, general principles from broader diaryl urea studies suggest that substitutions on the peripheral phenyl ring can influence interactions within hydrophobic pockets of target proteins. The precise effect, whether enhancing or diminishing activity, is highly dependent on the specific biological target.
Bioisosteric replacement, where a functional group is substituted with another group of similar physical or chemical properties, is a common strategy in drug design to improve potency or pharmacokinetic properties. In the context of this compound analogues, replacing one of the phenyl rings within the phenoxyphenyl moiety with a heterocyclic ring, such as pyridine or pyrazole, can introduce new hydrogen bonding opportunities and alter the compound's solubility and metabolic stability. For example, studies on related kinase inhibitors have shown that replacing a phenyl ring with a pyridine ring can form a crucial hydrogen bond with the hinge region of the kinase, significantly boosting inhibitory activity. The concept of bioisosterism allows for fine-tuning the molecule's properties while maintaining the core structural scaffold necessary for biological recognition.
Exploration of the Urea Linker and Phenyl Substitutions in this compound Scaffolds
The central urea linker and the terminal phenyl ring are indispensable for the activity of this class of compounds, playing roles in molecular recognition and conformational stability.
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling for this compound Series
QSAR and QSPR are computational modeling techniques used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physicochemical properties. wikipedia.org For a series of this compound analogues, a QSAR model would take the form:
Activity = f (Physicochemical Properties and/or Structural Descriptors)
These models are developed by calculating a range of molecular descriptors for each analogue, which can include electronic (e.g., partial charges), steric (e.g., molecular volume), and hydrophobic (e.g., logP) parameters. Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to create a predictive model.
A well-validated QSAR model can be invaluable for predicting the activity of newly designed, unsynthesized analogues, thereby prioritizing synthetic efforts. For instance, a QSAR study on a general series of diaryl ureas targeting a specific kinase might reveal that activity is positively correlated with the hydrophobicity of one phenyl ring and negatively correlated with the steric bulk of the other. nih.gov Such insights provide a quantitative framework for understanding the SAR and guide the rational design of new derivatives with potentially enhanced activity.
Development of Predictive Models for Molecular Activity and Physico-Chemical Attributes
To accelerate the discovery of novel and more effective analogues, computational methods are frequently employed to build predictive models. These models, primarily based on Quantitative Structure-Activity Relationship (QSAR) and Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR) approaches, aim to establish a mathematical correlation between the chemical structure of a compound and its biological activity or physical properties.
Quantitative Structure-Activity Relationship (QSAR):
QSAR models are developed by correlating variations in the biological activity of a series of compounds with changes in their molecular descriptors. These descriptors can be broadly categorized as electronic, steric, and hydrophobic. For diaryl urea derivatives, including analogues of this compound, various QSAR studies have highlighted the importance of several key descriptors in predicting their activity. nih.govnih.gov
Linear models, such as Multiple Linear Regression (MLR), and non-linear models, like Partial Least Squares Support Vector Machine (PLS-LS-SVM), have been utilized to analyze compounds with a urea structure. nih.gov Studies have indicated that descriptors related to the molecule's size, degree of branching, aromaticity, and polarizability significantly affect the inhibitory activity of these compounds. nih.gov For instance, a QSAR study on a series of diaryl urea derivatives as B-RAF inhibitors demonstrated that a non-linear PLS-LS-SVM model had a superior predictive ability compared to a linear MLR model. nih.gov
Table 1: Key Molecular Descriptors in QSAR Models for Diaryl Urea Analogues
| Descriptor Category | Specific Descriptor Examples | Influence on Activity |
| Topological | Molecular Weight, Branching Index | Correlates with steric hindrance and binding pocket fit. |
| Electronic | Dipole Moment, HOMO/LUMO energies | Influences electrostatic interactions and reactivity. |
| Hydrophobic | LogP | Affects membrane permeability and hydrophobic interactions with the target. |
| Steric | Molar Refractivity, van der Waals volume | Defines the size and shape requirements for binding. |
3D-Quantitative Structure-Activity Relationship (3D-QSAR):
3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed, three-dimensional understanding of the SAR. These models are built by aligning a series of molecules and calculating their steric and electrostatic fields around a grid. The resulting contour maps highlight regions where modifications to the structure are likely to enhance or diminish activity.
For diacylurea derivatives, 3D-QSAR studies have successfully generated models with strong predictive capabilities. sioc-journal.cn The contour maps from these analyses provide interpretable explanations of the structure-activity relationship, offering insights for further structural optimization. sioc-journal.cn For this compound analogues, CoMFA and CoMSIA models could reveal the importance of the spatial arrangement of the phenyl rings and the urea linkage for optimal interaction with a biological target.
Table 2: Application of 3D-QSAR in Understanding SAR
| 3D-QSAR Method | Information Provided | Application to this compound Analogues |
| CoMFA | Steric and electrostatic field contributions. | Identifies regions where bulky or electron-donating/withdrawing groups would be favorable. |
| CoMSIA | In addition to steric and electrostatic fields, provides hydrophobic, and hydrogen bond donor/acceptor fields. | Offers a more comprehensive understanding of the non-covalent interactions crucial for binding. |
The development of these predictive models is a crucial step in the rational design of new this compound analogues, enabling the prioritization of synthetic targets and reducing the need for extensive experimental screening. nih.govnih.gov
Identification of Key Structural Features Dictating this compound's Interactions
The biological activity of this compound and its analogues is dictated by specific structural features that govern their interactions with target macromolecules. SAR studies have elucidated the critical role of the diaryl urea scaffold and the nature of its substituents.
The Urea Moiety:
The central urea group (–NH–CO–NH–) is a key structural feature, acting as a rigid linker and a hydrogen-bonding unit. The two N-H groups can serve as hydrogen bond donors, while the carbonyl oxygen can act as a hydrogen bond acceptor. researchgate.netnih.gov These hydrogen bonding capabilities are often essential for anchoring the molecule within the binding site of a protein. Docking analyses of diaryl urea derivatives have consistently shown crucial hydrogen bonding interactions with the active site of their target enzymes. nih.gov
The Phenyl Rings:
The two phenyl rings in this compound play a significant role in its biological activity through hydrophobic and aromatic interactions, such as π-π stacking and cation-π interactions. The relative orientation of these rings, influenced by the ether linkage, is critical for fitting into the binding pocket.
The Phenoxy Linkage:
Substituents on the Phenyl Rings:
Modifications to the phenyl rings with various substituents can significantly impact the activity and properties of the molecule. SAR studies on related diaryl ureas have shown that:
Hydrophobic groups: The introduction of hydrophobic groups, such as halogens or thiomethyl groups, can enhance inhibitory activity by increasing binding potency. nih.gov
Aromatic systems: Replacing a phenyl ring with a larger aromatic system, like a naphthyl group, has also been shown to improve binding energy and, consequently, activity. nih.gov
Positional Isomerism: The position of substituents on the phenyl rings is crucial. For example, in a series of 2-phenoxybenzamides, a para-substituted analogue showed significantly higher activity than its meta-substituted counterpart. mdpi.com
Table 3: Impact of Structural Modifications on the Activity of Diaryl Urea Analogues
| Structural Modification | Rationale | Observed Effect on Activity |
| Substitution on Phenyl Rings | Altering hydrophobicity, electronics, and steric bulk. | Introduction of hydrophobic groups often increases potency. nih.gov |
| Replacement of Phenyl Ring | Exploring larger hydrophobic binding pockets. | Replacement with a naphthyl group can enhance binding energy. nih.gov |
| Modification of the Urea Linker | Altering hydrogen bonding capacity and rigidity. | Essential for maintaining key hydrogen bond interactions. nih.gov |
| Alteration of the Ether Linkage | Modifying conformational flexibility. | Influences the spatial orientation of the phenyl rings. |
Computational Chemistry and Theoretical Investigations of 1 2 Phenoxyphenyl 3 Phenylurea
Quantum Mechanical Studies of 1-(2-Phenoxyphenyl)-3-phenylurea's Electronic Structure and Reactivity
Prediction of Spectroscopic Properties and Conformational Landscapes
There is no available research detailing the theoretical prediction of spectroscopic properties (e.g., NMR, IR, UV-Vis spectra) or the conformational analysis of this compound. Conformational studies would be crucial to identify the most stable three-dimensional structures of the molecule, which is a prerequisite for meaningful molecular docking and dynamics studies.
Molecular Docking and Molecular Dynamics Simulations of this compound
Elucidation of Binding Modes and Interaction Dynamics with Biological Macromolecules
The scientific literature lacks any molecular docking or molecular dynamics simulation studies involving this compound. Therefore, no information is available on its potential binding poses within the active sites of any proteins or other biological macromolecules.
Free Energy Calculations and Binding Affinity Predictions
In the absence of docking and molecular dynamics studies, there have been no subsequent free energy calculations or predictions of binding affinity for this compound to any biological target.
In Silico Screening and Virtual Ligand Design Based on this compound Frameworks
No research articles or reports were found that describe the use of the this compound scaffold in virtual screening campaigns or as a foundation for the design of new ligands.
Application of Ligand-Based Drug Design (LBDD) Principles
No published research is available that applies Ligand-Based Drug Design (LBDD) principles, such as Quantitative Structure-Activity Relationship (QSAR) or pharmacophore modeling, directly to this compound.
Utilization of Structure-Based Drug Design (SBDD) Approaches for Novel Analogs
There is no available information on the use of Structure-Based Drug Design (SBDD) approaches, including molecular docking or the design of novel analogs based on the crystal structure of a target in complex with this compound.
Advanced Analytical Methodologies for the Comprehensive Characterization and Study of 1 2 Phenoxyphenyl 3 Phenylurea
High-Resolution Spectroscopic Techniques for Structural Elucidation of 1-(2-Phenoxyphenyl)-3-phenylurea and its Derivatives
Spectroscopic methods provide detailed information about the molecular structure, bonding, and electronic nature of a compound by measuring its interaction with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for Complex Mixtures
Nuclear Magnetic Resonance (NMR) Spectroscopy is an unparalleled tool for elucidating the precise atomic connectivity of a molecule in solution. For this compound, ¹H and ¹³C NMR spectroscopy would provide a definitive map of the carbon-hydrogen framework.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the N-H protons of the urea (B33335) linkage, typically as broad singlets in the downfield region (δ 8.5-10.0 ppm), with their exact chemical shift influenced by solvent and concentration. The aromatic protons on the two phenyl rings and the phenoxy-substituted ring would appear as a complex series of multiplets between δ 6.9 and 7.6 ppm.
¹³C NMR: The carbon spectrum would feature a characteristic signal for the urea carbonyl carbon (C=O) in the range of δ 152-155 ppm. The aromatic carbons would resonate between δ 115 and 160 ppm, with the carbon atoms attached to oxygen (C-O) and nitrogen (C-N) appearing at the lower field end of this range.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Urea (C=O) | - | ~152-155 |
| Urea (N-H) | ~8.5-9.5 (broad s) | - |
| Aromatic (C-H/C) | ~6.9-7.6 (m) | ~115-160 |
Mass Spectrometry (MS) provides the exact molecular weight and crucial information about the fragmentation pattern of a molecule, aiding in structural confirmation. For this compound (C₁₉H₁₆N₂O₂), the expected molecular weight is approximately 316.35 g/mol . Under electron ionization (EI), the molecular ion peak (M⁺) would be observed at m/z 316. Fragmentation would likely occur at the urea linkages and the ether bond. chemguide.co.ukuni-saarland.de Common fragmentation pathways for phenylurea compounds involve cleavage of the N-C bonds, leading to ions corresponding to the phenyl isocyanate and aniline (B41778) moieties or their equivalents. chemguide.co.ukmiamioh.edu
Table 2: Expected Key Mass Spectrometry Fragments for this compound
| m/z Value | Possible Fragment Identity |
|---|---|
| 316 | [M]⁺ (Molecular Ion) |
| 197 | [C₆H₅NHCONHC₆H₄O]⁺ |
| 119 | [C₆H₅NCO]⁺ (Phenyl isocyanate radical cation) |
| 93 | [C₆H₅NH₂]⁺ (Aniline radical cation) |
| 77 | [C₆H₅]⁺ (Phenyl cation) |
Infrared (IR), Raman, and UV-Visible Spectroscopy for Vibrational and Electronic Properties
Infrared (IR) and Raman Spectroscopy are complementary techniques that probe the vibrational modes of a molecule. rsc.orgusc.edu.aunih.gov Key functional groups in this compound would give rise to characteristic absorption bands.
N-H Stretching: Strong absorptions in the IR spectrum between 3200 and 3400 cm⁻¹ correspond to the stretching vibrations of the two N-H bonds in the urea moiety.
C=O Stretching (Amide I band): A very strong and sharp absorption between 1630 and 1680 cm⁻¹ is characteristic of the carbonyl group in the urea linkage. Its position is sensitive to hydrogen bonding.
N-H Bending / C-N Stretching (Amide II and III bands): These mixed vibrations appear in the 1500-1600 cm⁻¹ and 1200-1300 cm⁻¹ regions, respectively.
C-O-C Stretching: The asymmetric stretching of the diaryl ether linkage is expected to produce a strong band around 1200-1250 cm⁻¹.
Aromatic Vibrations: C-H stretching bands appear above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic rings are observed between 1400 and 1600 cm⁻¹.
Raman spectroscopy provides complementary information, with aromatic ring vibrations often showing strong signals. rsc.org
Table 3: Characteristic IR and Raman Vibrational Frequencies
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) |
|---|---|---|
| N-H Stretch | 3200-3400 | Strong |
| Aromatic C-H Stretch | 3000-3100 | Medium |
| C=O Stretch (Amide I) | 1630-1680 | Very Strong |
| Aromatic C=C Stretch | 1400-1600 | Medium-Strong |
| N-H Bend (Amide II) | 1500-1600 | Strong |
| C-O-C Asymmetric Stretch | 1200-1250 | Strong |
UV-Visible Spectroscopy provides insight into the electronic transitions within the molecule. The conjugated π-electron system, encompassing the phenyl rings and the urea functionality, is expected to absorb in the UV region. Phenolic compounds and their derivatives typically show two main absorption bands. researchgate.netajpaonline.com For this compound, one would expect strong absorption maxima (λmax) in the 240-280 nm range, corresponding to π→π* transitions within the aromatic system. mdpi.commu-varna.bg
Chromatographic Separations and Purity Assessment of this compound
Chromatography is indispensable for separating the target compound from reaction impurities and for assessing its purity.
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is the premier technique for the analysis of phenylurea compounds. researchgate.netsemanticscholar.orgnih.gov Reversed-phase HPLC, using a C18 stationary phase, is typically employed. A mobile phase consisting of a gradient of acetonitrile and water allows for the efficient separation of the target compound from starting materials and by-products. mtc-usa.commtc-usa.com Detection is commonly achieved using a UV detector set at a wavelength where the analyte exhibits strong absorbance, such as around 210 nm or 254 nm. This method can be validated for linearity, accuracy, and precision to serve as a robust quantitative assay for determining the purity of this compound.
Table 4: Typical HPLC Method Parameters for Phenylurea Analysis
| Parameter | Condition |
|---|---|
| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Gradient of Acetonitrile and Water |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm or 254 nm |
| Column Temperature | Ambient or 30-40 °C |
Gas Chromatography (GC) is generally not suitable for the direct analysis of phenylurea compounds due to their low volatility and thermal lability. nih.gov At the high temperatures required for volatilization in a standard GC inlet, these molecules tend to decompose, often breaking down at the urea linkage. osha.goveurl-pesticides.eu To overcome this, derivatization techniques can be employed to convert the urea into a more volatile and thermally stable derivative prior to GC analysis. semanticscholar.orgscbt.com However, HPLC remains the more direct and preferred method for routine purity assessment.
Supercritical Fluid Chromatography (SFC) for Chiral Separations
While this compound is an achiral molecule, Supercritical Fluid Chromatography (SFC) is a powerful technique for the separation of chiral derivatives. wikipedia.org SFC uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. researchgate.netnih.gov This technique combines some of the best features of gas and liquid chromatography, offering high efficiency and fast separations. twistingmemoirs.comamericanpharmaceuticalreview.com
For chiral separations, a chiral stationary phase (CSP) is used. If a chiral center were introduced into the this compound structure, SFC would be the method of choice for separating the resulting enantiomers. The low viscosity and high diffusivity of the supercritical CO₂ mobile phase allow for rapid analysis times and reduced solvent consumption compared to normal-phase HPLC, making it a "green" analytical technique. americanpharmaceuticalreview.com
X-ray Crystallography and Solid-State Characterization of this compound
X-ray Crystallography provides unambiguous, high-resolution information on the three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and intermolecular interactions. By analyzing the diffraction pattern of X-rays passing through a single crystal, the exact arrangement of atoms can be determined.
While the crystal structure of this compound has not been reported, the structure of the closely related compound 1-(2-aminophenyl)-3-phenylurea offers significant insight into the expected solid-state conformation and packing. nih.govresearchgate.net In this analogue, the molecule adopts a specific conformation where the phenyl and aminophenyl rings are twisted relative to the central urea plane, with dihedral angles of 47.0° and 84.4°, respectively. nih.gov
A crucial feature revealed by crystallography is the network of intermolecular hydrogen bonds. The N-H groups of the urea linkage act as hydrogen bond donors, while the carbonyl oxygen acts as an acceptor. researchgate.netnih.gov This leads to the formation of chains or sheets of molecules in the crystal lattice, which dictates the material's bulk properties. For this compound, a similar hydrogen-bonding network involving the urea N-H and C=O groups would be expected to be a dominant feature of its solid-state structure.
Table 5: Representative Crystallographic Data from an Analogous Phenylurea Compound (1-(2-aminophenyl)-3-phenylurea) nih.govresearchgate.net
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 16.1742 |
| b (Å) | 4.5667 |
| c (Å) | 16.3259 |
| β (°) | 106.548 |
| Key Dihedral Angle (Phenyl to Urea Plane) | 47.0° |
| Key Hydrogen Bond | N-H···O |
Co-Crystallization Studies of this compound with Target Proteins
To understand the mechanism of action of a bioactive compound, it is essential to characterize its interaction with its biological target, typically a protein. Co-crystallization followed by X-ray diffraction is a premier technique for visualizing this interaction at an atomic level. nih.gov This method involves forming a stable complex between the target protein and the ligand (in this case, this compound) and then growing a crystal of this complex.
The resulting crystal structure provides a static snapshot of the ligand bound within the protein's active or allosteric site. This allows for the precise mapping of all intermolecular interactions, including:
Hydrogen Bonds: Between the ligand's hydrogen bond donors/acceptors (like the urea N-H and C=O groups) and amino acid residues.
Hydrophobic Interactions: Between the aromatic phenoxy and phenyl rings of the ligand and nonpolar residues of the protein.
Van der Waals Forces: General non-specific interactions contributing to binding affinity.
Such information is invaluable for structure-based drug design, enabling medicinal chemists to rationally design new derivatives with improved potency, selectivity, and pharmacokinetic properties. The urea functionality is a common motif in many clinically approved drugs and is known to establish critical interactions with protein targets. researchgate.net
Currently, there are no published studies detailing the successful co-crystallization of this compound with a specific protein target. A hypothetical study would first identify a protein of interest, purify both the protein and the ligand, and then screen various conditions to promote the formation of a protein-ligand co-crystal. The successful outcome of such an experiment would yield the critical data outlined in the conceptual table below.
| Parameter | Description | Hypothetical Finding |
|---|---|---|
| Protein Target | The specific protein being investigated. | e.g., Tyrosine Kinase, Cyclooxygenase |
| PDB ID | The unique Protein Data Bank accession code for the deposited structure. | e.g., 9XYZ |
| Resolution (Å) | A measure of the level of detail in the crystal structure. Lower numbers are better. | 2.1 Å |
| Key Binding Site Residues | The amino acids that form direct interactions with the ligand. | e.g., Arg120, Tyr355, Leu384 |
| Hydrogen Bond Interactions | Specific hydrogen bonds stabilizing the complex. | Urea N-H with Asp110 backbone; Urea C=O with Arg120 side chain |
| Hydrophobic Interactions | Nonpolar interactions contributing to binding. | Phenoxy group in hydrophobic pocket formed by Leu384, Val523 |
Note: This table is a conceptual representation of the data that would be generated from a successful co-crystallization study and is not based on experimental results for this compound.
Future Research Directions and Unaddressed Challenges in 1 2 Phenoxyphenyl 3 Phenylurea Research
Emerging Frontiers for Investigation of 1-(2-Phenoxyphenyl)-3-phenylurea's Biological Mechanisms
The biological activities of diaryl ureas are diverse, and by extension, this compound likely holds untapped therapeutic potential. Future investigations should prioritize a multi-pronged approach to elucidate its precise mechanisms of action. A key area of interest lies in its potential as a modulator of various enzymatic and receptor systems. For instance, studies on structurally similar compounds, such as N-[5-(2-phenoxyphenyl)-1,3,4-oxadiazole-2-yl]-N'-phenylurea derivatives, have demonstrated significant effects, including the enhancement of morphine analgesia, suggesting interactions with receptors like the cholecystokinin (B1591339) (CCK) receptors. nih.gov
Further research should systematically screen this compound against a broad panel of kinases, proteases, and G-protein coupled receptors (GPCRs) to identify novel biological targets. Diaryl urea (B33335) derivatives have shown promise as inhibitors of protein kinases and as P2Y1 receptor antagonists, indicating potential applications in oncology and antithrombotic therapy. nih.govnih.gov Unraveling the specific signaling pathways modulated by this compound will be crucial. This could involve techniques such as differential gene expression analysis and proteomics to map the cellular responses to compound exposure. Moreover, investigating its potential as an antimicrobial agent is warranted, given that some N-(2-substituted) phenyl ureas and their metal complexes have shown considerable biocidal activity. nih.gov
Development of Advanced Synthetic Strategies for Enhanced Efficiency and Sustainability in this compound Production
While the synthesis of diaryl ureas is well-established, there is a continuous drive towards more efficient, cost-effective, and environmentally benign production methods. Traditional synthesis often involves hazardous reagents like phosgene (B1210022). google.com Future research should focus on developing and optimizing greener synthetic routes for this compound.
One promising avenue is the use of isocyanate surrogates, such as 3-substituted dioxazolones, which allow for the synthesis of unsymmetrical arylureas under mild conditions with non-toxic reagents. tandfonline.com Another sustainable approach is the transamidation reaction using a heterogeneous and recyclable catalyst, which offers a solvent-free and eco-friendly process. researchgate.net The development of one-pot synthesis methodologies, starting from readily available precursors, would also significantly enhance the efficiency of production. nih.gov Furthermore, exploring flow chemistry for the synthesis of this compound could offer advantages in terms of scalability, safety, and product purity.
| Synthetic Approach | Key Advantages |
| Isocyanate Surrogates | Avoids phosgene, mild reaction conditions, non-toxic reagents. tandfonline.com |
| Transamidation | Heterogeneous recyclable catalyst, solvent-free, eco-friendly. researchgate.net |
| One-Pot Synthesis | Increased efficiency, reduced waste. nih.gov |
| Flow Chemistry | Scalability, improved safety, high purity. |
Integration of Artificial Intelligence and Machine Learning in the Discovery and Optimization of this compound Analogs
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and optimization of novel drug candidates. For this compound, these computational tools can be leveraged to accelerate the identification of more potent and selective analogs.
In silico screening of virtual libraries of this compound derivatives against various biological targets can rapidly identify promising candidates for further experimental validation. nih.govresearchgate.net Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity of novel analogs based on their physicochemical properties. This data-driven approach can guide the rational design of new compounds with improved therapeutic profiles.
Machine learning algorithms can also be employed to predict absorption, distribution, metabolism, and excretion (ADME) properties, as well as potential toxicity, thereby reducing the likelihood of late-stage failures in drug development. By analyzing vast datasets of chemical structures and their biological activities, AI can uncover novel structure-activity relationships that may not be apparent through traditional methods.
Broader Implications of this compound Research on Understanding Molecular Recognition and Chemical Biology Principles
The study of this compound and its interactions with biological macromolecules has broader implications for our understanding of fundamental principles in molecular recognition and chemical biology. The diaryl urea motif is a versatile scaffold capable of forming multiple hydrogen bonds and participating in various non-covalent interactions. nih.govmdpi.comresearchgate.netrsc.org
Detailed structural studies, such as X-ray crystallography and NMR spectroscopy, of this compound in complex with its biological targets can provide invaluable insights into the nature of these interactions. Understanding how the phenoxyphenyl group and the phenylurea core contribute to binding affinity and specificity will inform the design of other small molecule probes and therapeutic agents. nih.govmdpi.com
Furthermore, this compound can serve as a valuable tool in chemical biology for probing the function of specific proteins and pathways. By developing photo-activatable or clickable analogs, researchers can map its interactions within a cellular context, providing a deeper understanding of its mechanism of action and potential off-target effects. The knowledge gained from these studies will contribute to the broader field of medicinal chemistry and the rational design of future therapeutics.
Q & A
Basic Research Questions
Q. What are the standard synthetic methodologies for preparing 1-(2-Phenoxyphenyl)-3-phenylurea?
- Methodological Answer : The compound is typically synthesized via the reaction of phenyl isocyanate with substituted anilines. For example, in analogous urea derivatives, alkoxy-substituted anilines (e.g., 4-hexyloxyaniline) are reacted with phenyl isocyanate under anhydrous conditions, monitored via thin-layer chromatography (TLC) for completion. The product is purified via recrystallization or column chromatography, yielding solids with high purity (e.g., 89–93% yields in similar derivatives) . Solvent selection (e.g., glyme or THF) and reaction temperature (25°C) are critical to avoid side reactions.
Q. How can spectroscopic techniques validate the structure of this compound?
- Methodological Answer :
- IR Spectroscopy : Key absorption bands include N-H (~3300 cm⁻¹), C=O (~1650–1700 cm⁻¹), and aromatic C-H stretches (~3000–3100 cm⁻¹) .
- NMR Analysis : ¹H NMR reveals aromatic proton signals (δ 6.5–7.5 ppm) and urea NH protons (δ ~6.4 ppm). ¹³C NMR confirms carbonyl carbons (δ ~155 ppm) and aromatic carbons (δ ~115–140 ppm) .
- Elemental Analysis : CHNS/O analysis validates stoichiometry (e.g., C: 72.5%, H: 5.9%, N: 9.3% for C₁₉H₁₈N₂O₂) .
Advanced Research Questions
Q. How do structural modifications influence the biological activity of this compound derivatives?
- Methodological Answer :
- Substituent Effects : Alkoxy chain length (e.g., hexyl vs. hexadecyl) in analogous compounds modulates cytotoxicity, with longer chains enhancing lipophilicity and membrane permeability .
- Dual-Target Inhibition : Introducing 2-aminophenyl groups (as in 1-(2-aminophenyl)-3-arylurea derivatives) enables dual inhibition of EphA2 and HDAC proteins, as shown by IC₅₀ values < 1 µM in cancer cell lines .
- Rational Design : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins. Validate with in vitro assays (e.g., HDAC inhibition kits) .
Q. What experimental strategies are effective for analyzing multi-target inhibition mechanisms?
- Methodological Answer :
- In Silico Screening : Perform molecular dynamics simulations (e.g., GROMACS) to assess compound stability in binding pockets of multiple targets (e.g., EphA2 and COX-2) .
- In Vitro Profiling : Test against panels of enzymes (e.g., HDAC isoforms) and cancer cell lines (e.g., HCT116, MCF7) using MTT assays. Compare dose-response curves to identify synergistic effects .
Q. How can researchers reconcile contradictory data on biological efficacy across studies?
- Methodological Answer :
- Contextual Analysis : Compare experimental conditions (e.g., agricultural vs. pharmacological studies). For example, 1-(2-chloropyridin-4-yl)-3-phenylurea enhances kiwifruit shelf life but shows no cytotoxicity in mammalian cells, highlighting context-dependent effects .
- Dosage Optimization : Re-evaluate concentration ranges (e.g., 0.1–100 µM) and exposure times. Use meta-analysis tools (e.g., RevMan) to aggregate data and identify outliers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
